3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazolidine-2,4-dione moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 5-Chloro-2-methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazolidine-2,4-dione Moiety: This can be synthesized through the reaction of an appropriate amino acid derivative with phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl)oxazolidine-2,4-dione
- 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-4-yl)oxazolidine-2,4-dione
- 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Uniqueness
The uniqueness of 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione lies in its specific substitution pattern and the presence of both the oxazolidine-2,4-dione and 5-chloro-2-methoxybenzoyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-22-12-3-2-9(16)6-11(12)14(20)17-5-4-10(7-17)18-13(19)8-23-15(18)21/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUQQHLIIKSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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